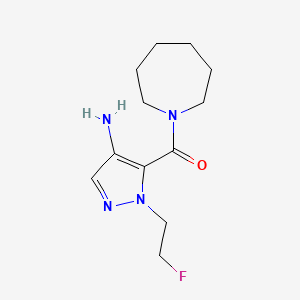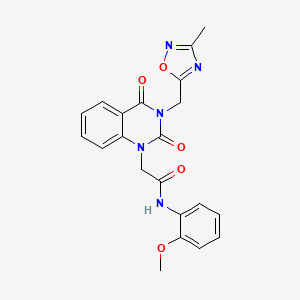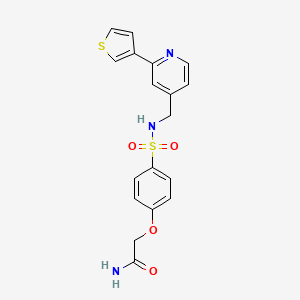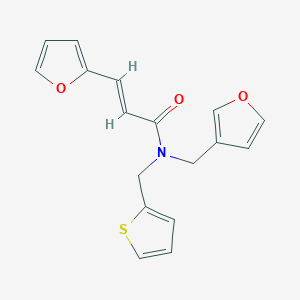
5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes involved in cancer cell proliferation and inflammation. It may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to induce the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine in lab experiments is its potential as a new drug candidate for the treatment of cancer and inflammation. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which are important factors in drug development.
Future Directions
There are several future directions for research on 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine. One of the areas of interest is the development of new derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and inflammation is another potential avenue for future research.
Conclusion
In conclusion, this compound is a pyrazole derivative that has shown potential as a new drug candidate for the treatment of cancer and inflammation. The synthesis of this compound has been reported using various methods, and its mechanism of action is not fully understood. However, it has been shown to have various biochemical and physiological effects, including inhibition of enzymes involved in cancer progression and inflammation and induction of apoptosis in cancer cells. Future research directions include the development of new derivatives with improved pharmacokinetic properties and investigation of the molecular mechanisms underlying its effects.
Synthesis Methods
The synthesis of 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine has been reported in various research studies. One of the most common methods used for the synthesis of this compound involves the reaction of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-amine with azepan-1-ylcarbonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Scientific Research Applications
5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine has been studied extensively for its potential applications in medicine. One of the major research areas is the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been reported to have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
[4-amino-2-(2-fluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c13-5-8-17-11(10(14)9-15-17)12(18)16-6-3-1-2-4-7-16/h9H,1-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWWXSYXLMMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=NN2CCF)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)





![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)